molecular formula C11H11NO3 B2769223 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 933752-14-8

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

Cat. No.: B2769223
CAS No.: 933752-14-8
M. Wt: 205.213
InChI Key: TYEWITXXLBKGLA-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound featuring a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a quinoline ring and an acetic acid moiety makes it a versatile molecule for synthetic and biological studies.

Mechanism of Action

Target of Action

A structurally similar compound, cilostazol, is known to inhibit phosphodiesterase iii a (pde3a) . PDE3A plays a crucial role in signal transduction by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals.

Mode of Action

If it shares a similar mechanism with Cilostazol, it may act as an inhibitor of PDE3A . By inhibiting PDE3A, the compound could potentially increase the concentration of cAMP within cells, leading to various downstream effects.

Biochemical Pathways

If it acts similarly to cilostazol, it could affect pathways regulated by camp . These pathways control a wide range of biological processes, including cell division, immune response, and neurotransmission.

Result of Action

If it acts similarly to Cilostazol, it could potentially have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic catalysts.

Major Products: The major products from these reactions include various substituted quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline

Comparison: Compared to these similar compounds, 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is unique due to the presence of both a ketone and an acetic acid group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWITXXLBKGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-14-8
Record name 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
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